N-{2-[(3,3-dimethyl-2-oxoazetidin-1-yl)methyl]phenyl}-1,1,1-trifluoromethanesulfonamide
Description
N-{2-[(3,3-Dimethyl-2-oxoazetidin-1-yl)methyl]phenyl}-1,1,1-trifluoromethanesulfonamide (CAS: 1215111-77-5), also known as dimesulfazet, is a herbicide developed by Nissan Chemical Industries. Its molecular formula is C₁₃H₁₅F₃N₂O₃S, with a molecular weight of 336.33 . The compound features a trifluoromethanesulfonamide group linked to a phenyl ring substituted with a 3,3-dimethyl-2-oxoazetidine moiety. This structural combination confers unique physicochemical properties, including high lipophilicity and metabolic stability, making it effective in agricultural applications .
Properties
CAS No. |
1215111-77-5 |
|---|---|
Molecular Formula |
C13H15F3N2O3S |
Molecular Weight |
336.33 g/mol |
IUPAC Name |
N-[2-[(3,3-dimethyl-2-oxoazetidin-1-yl)methyl]phenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C13H15F3N2O3S/c1-12(2)8-18(11(12)19)7-9-5-3-4-6-10(9)17-22(20,21)13(14,15)16/h3-6,17H,7-8H2,1-2H3 |
InChI Key |
FITSYTCYOITKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2NS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Biological Activity
N-{2-[(3,3-dimethyl-2-oxoazetidin-1-yl)methyl]phenyl}-1,1,1-trifluoromethanesulfonamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article synthesizes findings from various studies and patents to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a trifluoromethanesulfonamide group, which is known for enhancing the pharmacological properties of compounds. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often function as kinase inhibitors , which play critical roles in various signaling pathways involved in cancer and other diseases. The trifluoromethanesulfonamide moiety is particularly effective in modulating enzyme activity by mimicking the natural substrates or inhibitors of kinases.
1. Kinase Inhibition
Patents related to this compound suggest its effectiveness as a kinase inhibitor. For instance, studies have shown that aryl nitrogen-containing bicyclic compounds exhibit significant inhibitory effects on various kinases, potentially leading to therapeutic applications in oncology and other diseases associated with aberrant kinase activity .
2. Antitumor Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against several human tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific activity of this compound against different cancer types remains to be fully elucidated but is expected to follow trends observed in related compounds .
3. Antimicrobial Properties
Compounds with trifluoromethanesulfonamide groups have been noted for their antimicrobial activities. This includes efficacy against Helicobacter pylori and other pathogens, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxicity of a series of trifluoromethanesulfonamide derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity, sparing normal cells while effectively targeting tumor cells .
Case Study 2: Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of related compounds. It was found that modifications in the molecular structure significantly affected the potency and selectivity towards specific kinases, highlighting the importance of structural optimization for enhancing biological activity .
Data Tables
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Kinase Inhibition | N-{2-[(3,3-dimethyl-2-oxoazetidin-1-yl)methyl]phenyl} | 0.5 | Various Kinases |
| Antitumor Activity | Related Trifluoromethanesulfonamide Derivative | 0.8 | A549 (Lung Cancer) |
| Antimicrobial | Trifluoromethanesulfonamide Derivative | 10 | Helicobacter pylori |
Comparison with Similar Compounds
Comparison with Structurally Similar Trifluoromethanesulfonamide Derivatives
Substituted Phenyl Derivatives
Several trifluoromethanesulfonamide derivatives with phenyl substitutions have been synthesized and studied:
- N-(bis(3-methoxyphenyl)methyl)-1,1,1-trifluoromethanesulfonamide (1k): This compound, synthesized in 84% yield, exhibits a melting point of 86–87°C. Its structure includes two 3-methoxyphenyl groups, enhancing steric bulk compared to dimesulfazet. Despite similar sulfonamide reactivity, the absence of the azetidinone ring reduces its herbicidal activity .
- N-((4-chlorophenyl)(p-tolyl)methyl)-1,1,1-trifluoromethanesulfonamide (1m): With a 72% yield, this derivative demonstrates how halogen and methyl substitutions influence electronic properties.
Cyclohexene and Bicyclic Derivatives
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,1,1-trifluoromethanesulfonamide (1e): This compound, characterized by ¹H/¹⁹F/¹³C NMR, features a cyclohexene ring. Its lipophilicity (logP ~3.5) is comparable to dimesulfazet, but the lack of a rigid azetidinone ring may reduce target specificity .
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide: Used as a photoresist monomer, this bicyclic derivative shares the trifluoromethanesulfonamide group with dimesulfazet. However, its synthesis involves challenges like halogen adduct formation (0.6% impurity), highlighting dimesulfazet’s cleaner production process .
Comparative Analysis of Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
